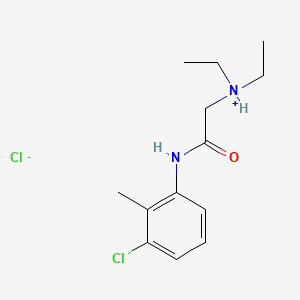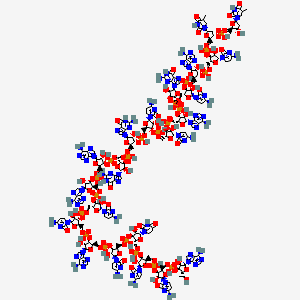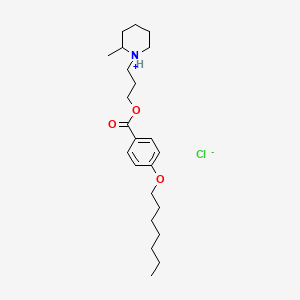
Quinidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine dihydrochloride is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a stereoisomer of quinine and is primarily used as an antiarrhythmic agent to treat certain types of irregular heartbeats. This compound is known for its ability to stabilize the heart’s rhythm by blocking sodium and potassium currents, which prolongs the action potential of cardiac cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinidine dihydrochloride is typically synthesized from quinine, another alkaloid found in the Cinchona bark. The process involves several steps:
Extraction: Quinine is extracted from the bark using an organic solvent.
Transformation: Quinine is then transformed into quinidine through a series of chemical reactions, including oxidation and reduction.
Conversion to Hydrochloride: The quinidine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical transformation and purification. The process is optimized to ensure high yield and purity, using environmentally friendly solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
Quinidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of quinine to quinidine involves oxidation reactions.
Reduction: Reduction reactions are also involved in the transformation process.
Substitution: The formation of this compound from quinidine involves substitution reactions with hydrochloric acid
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of quinine.
Reducing Agents: Used in the reduction steps.
Hydrochloric Acid: Used to form the dihydrochloride salt.
Major Products
The major product of these reactions is this compound, which is used in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Quinidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Industry: Used in the production of other pharmaceutical compounds and as a standard in analytical chemistry.
Mecanismo De Acción
Quinidine dihydrochloride exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the action potential and refractory period of the heart, stabilizing the heart’s rhythm. The compound binds to the open and inactivated states of sodium channels, preventing depolarization and reducing excitability .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another alkaloid from Cinchona bark, primarily used as an antimalarial agent.
Cinchonine: Similar in structure but used less frequently in medicine.
Cinchonidine: Another stereoisomer with similar properties.
Uniqueness
Quinidine dihydrochloride is unique in its strong antiarrhythmic properties, making it particularly effective in treating certain types of cardiac arrhythmias. Its ability to block both sodium and potassium currents sets it apart from other similar compounds .
Propiedades
Número CAS |
85135-88-2 |
|---|---|
Fórmula molecular |
C20H26Cl2N2O2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19+,20-;;/m0../s1 |
Clave InChI |
NNKXWRRDHYTHFP-KAIFKDDSSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)




![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)






